molecular formula C15H30BrNO6 B609478 N-Boc-PEG4-bromide CAS No. 1392499-32-9

N-Boc-PEG4-bromide

Cat. No.: B609478
CAS No.: 1392499-32-9
M. Wt: 400.31
InChI Key: KYOVSWOWVSWAII-UHFFFAOYSA-N
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Description

N-Boc-PEG4-bromide is a polyethylene glycol derivative containing a bromide group and a tert-butoxycarbonyl (Boc)-protected amino group. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media. The bromide group is a very good leaving group for nucleophilic substitution reactions, while the Boc group can be deprotected under mild acidic conditions to form the free amine .

Mechanism of Action

Target of Action

N-Boc-PEG4-bromide is primarily used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) . The primary targets of this compound are E3 ubiquitin ligases in the case of PROTACs and specific antigens in the case of ADCs .

Mode of Action

In the context of PROTACs, this compound serves as a linker connecting two different ligands: one for an E3 ubiquitin ligase and the other for the target protein . This facilitates the degradation of the target protein via the ubiquitin-proteasome system . In ADCs, this compound acts as a cleavable linker that connects an antibody to a cytotoxic drug .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to protein degradation. In PROTACs, the compound enables the recruitment of E3 ubiquitin ligases to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome . In ADCs, the compound allows the selective delivery of cytotoxic drugs to cells expressing the antigen recognized by the antibody .

Pharmacokinetics

The pharmacokinetics of this compound would largely depend on the specific PROTAC or ADC in which it is incorporated. The hydrophilic polyethylene glycol (peg) spacer in this compound is known to increase solubility in aqueous media , which could enhance its bioavailability.

Result of Action

The result of this compound’s action is the selective degradation of target proteins in the case of PROTACs , or the targeted delivery of cytotoxic drugs in the case of ADCs . This can lead to the modulation of cellular processes or the selective killing of certain cells, respectively.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment could affect the deprotection of the Boc group . Additionally, the compound’s stability and efficacy could be influenced by factors such as temperature and the presence of other biomolecules.

Biochemical Analysis

Biochemical Properties

N-Boc-PEG4-bromide is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Cellular Effects

This compound, as a part of PROTACs, influences cell function by selectively degrading target proteins . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves its role in the formation of PROTACs . The bromide group in this compound is a good leaving group for nucleophilic substitution reactions, facilitating the formation of PROTACs .

Temporal Effects in Laboratory Settings

The effects of this compound, as part of PROTACs, can change over time in laboratory settings . The stability, degradation, and long-term effects on cellular function of this compound would depend on the specific PROTACs it is part of and the conditions of the experiment .

Dosage Effects in Animal Models

The effects of this compound in animal models would depend on the specific PROTACs it is part of and the dosage used . Threshold effects, as well as any toxic or adverse effects at high doses, would need to be determined in studies using the specific PROTACs.

Metabolic Pathways

The metabolic pathways that this compound is involved in would depend on the specific PROTACs it is part of . This could include interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues would depend on the specific PROTACs it is part of . This could include interactions with transporters or binding proteins, and effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound would depend on the specific PROTACs it is part of . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Boc-PEG4-bromide is typically synthesized through a multi-step process involving the reaction of polyethylene glycol with tert-butoxycarbonyl chloride to introduce the Boc-protected amino groupThe reaction conditions often involve the use of organic solvents such as dichloromethane and reagents like triethylamine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically purified through techniques such as column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

N-Boc-PEG4-bromide primarily undergoes nucleophilic substitution reactions due to the presence of the bromide group. The Boc group can be deprotected under mild acidic conditions to yield the free amine, which can then participate in further chemical reactions .

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-Boc-PEG4-bromide has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its ability to undergo nucleophilic substitution reactions makes it a versatile intermediate in organic synthesis .

Biology

In biological research, this compound is used to modify biomolecules such as proteins and peptides. The polyethylene glycol spacer enhances the solubility and stability of the modified biomolecules, making them more suitable for biological applications .

Medicine

In medicine, this compound is used in the development of drug delivery systems. The polyethylene glycol spacer improves the pharmacokinetic properties of drugs, enhancing their solubility and bioavailability .

Industry

In the industrial sector, this compound is used in the production of advanced materials and coatings.

Comparison with Similar Compounds

N-Boc-PEG4-bromide can be compared with other polyethylene glycol derivatives such as N-Boc-PEG5-bromide and N-Boc-PEG3-bromide .

Similar Compounds

Uniqueness

This compound is unique due to its specific spacer length, which provides a balance between solubility and reactivity. This makes it particularly useful in applications where moderate spacer length is required .

Properties

IUPAC Name

tert-butyl N-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30BrNO6/c1-15(2,3)23-14(18)17-5-7-20-9-11-22-13-12-21-10-8-19-6-4-16/h4-13H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYOVSWOWVSWAII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30BrNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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